Acetic acid [(R,E)-1-(phenyldimethylsilyl)-1-buten-3-yl] ester Acetic acid [(R,E)-1-(phenyldimethylsilyl)-1-buten-3-yl] ester
Brand Name: Vulcanchem
CAS No.: 129921-47-7
VCID: VC21225856
InChI: InChI=1S/C14H20O2Si/c1-12(16-13(2)15)10-11-17(3,4)14-8-6-5-7-9-14/h5-12H,1-4H3/b11-10+/t12-/m1/s1
SMILES: CC(C=C[Si](C)(C)C1=CC=CC=C1)OC(=O)C
Molecular Formula: C14H20O2Si
Molecular Weight: 248.39 g/mol

Acetic acid [(R,E)-1-(phenyldimethylsilyl)-1-buten-3-yl] ester

CAS No.: 129921-47-7

Cat. No.: VC21225856

Molecular Formula: C14H20O2Si

Molecular Weight: 248.39 g/mol

* For research use only. Not for human or veterinary use.

Acetic acid [(R,E)-1-(phenyldimethylsilyl)-1-buten-3-yl] ester - 129921-47-7

Specification

CAS No. 129921-47-7
Molecular Formula C14H20O2Si
Molecular Weight 248.39 g/mol
IUPAC Name [(E,2R)-4-[dimethyl(phenyl)silyl]but-3-en-2-yl] acetate
Standard InChI InChI=1S/C14H20O2Si/c1-12(16-13(2)15)10-11-17(3,4)14-8-6-5-7-9-14/h5-12H,1-4H3/b11-10+/t12-/m1/s1
Standard InChI Key BOIVVDIFGIQNIO-HCRIHEDKSA-N
Isomeric SMILES C[C@H](/C=C/[Si](C)(C)C1=CC=CC=C1)OC(=O)C
SMILES CC(C=C[Si](C)(C)C1=CC=CC=C1)OC(=O)C
Canonical SMILES CC(C=C[Si](C)(C)C1=CC=CC=C1)OC(=O)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator